molecular formula C16H13NO5S B411113 N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B411113
M. Wt: 331.3g/mol
InChI Key: XFTDIUIKYZEEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound with a unique structure that combines an anthracene core with sulfonamide and hydroxyethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-anthraquinone with sulfonamide and ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their conversion to the final product. The process is designed to be efficient and scalable, with considerations for cost-effectiveness and environmental impact. Common industrial methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the quinone moiety, leading to the formation of hydroquinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biological pathways. The hydroxyethyl and sulfonamide groups play a crucial role in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Methyldiethanolamine: An organic compound with similar hydroxyethyl functionality.

    N-(2-hydroxyethyl)cytisine derivatives: Compounds with similar hydroxyethyl groups and biological activity.

    1,8-naphthalimide derivatives:

Uniqueness

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of an anthracene core with hydroxyethyl and sulfonamide groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C16H13NO5S

Molecular Weight

331.3g/mol

IUPAC Name

N-(2-hydroxyethyl)-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C16H13NO5S/c18-9-8-17-23(21,22)13-7-3-6-12-14(13)16(20)11-5-2-1-4-10(11)15(12)19/h1-7,17-18H,8-9H2

InChI Key

XFTDIUIKYZEEPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCCO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.